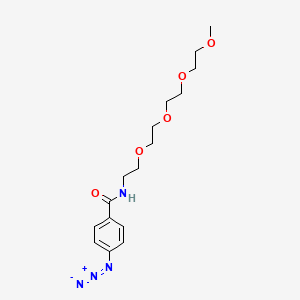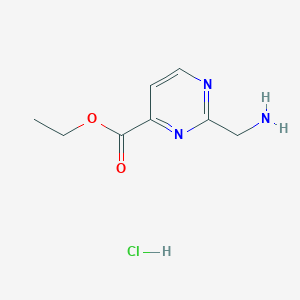
C10H13ClN2O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a sulfonyl group, and a thiomorpholine ring. It has a molecular weight of 324.80422 g/mol . The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one The reaction conditions typically involve the use of chlorinating agents, sulfonyl chlorides, and thiomorpholine under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .
Scientific Research Applications
4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction, metabolic regulation, and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its diverse applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C10H13ClN2O4S2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)sulfanyl-5-nitroaniline;hydrochloride |
InChI |
InChI=1S/C10H12N2O4S2.ClH/c11-9-5-7(12(13)14)1-2-10(9)17-8-3-4-18(15,16)6-8;/h1-2,5,8H,3-4,6,11H2;1H |
InChI Key |
SDGKXFFTOVWKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1SC2=C(C=C(C=C2)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]](/img/structure/B12628428.png)
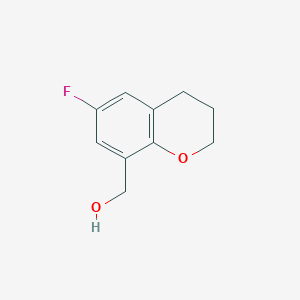
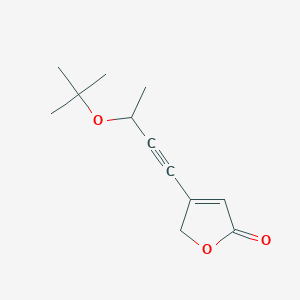
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)

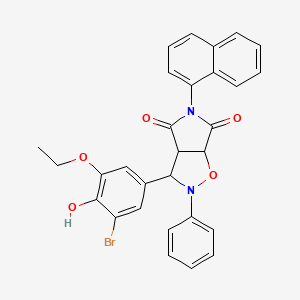
silane](/img/structure/B12628479.png)
![2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12628481.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
